molecular formula C18H18INO4 B2765971 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(3-methylphenyl)acetamide CAS No. 552852-36-5

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(3-methylphenyl)acetamide

Cat. No.: B2765971
CAS No.: 552852-36-5
M. Wt: 439.249
InChI Key: FYOVKDJZHYTOPD-UHFFFAOYSA-N
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Description

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(3-methylphenyl)acetamide is a complex organic compound that features a combination of functional groups, including an ether, an aldehyde, an iodophenyl, and an acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One possible synthetic route could involve the following steps:

    Formation of the iodophenyl ether: This step involves the reaction of 2-iodophenol with ethyl bromide in the presence of a base such as potassium carbonate to form 2-ethoxy-iodobenzene.

    Formylation: The next step is the formylation of 2-ethoxy-iodobenzene using a formylating agent like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield 2-ethoxy-4-formyl-6-iodobenzene.

    Acetamide formation: Finally, the formylated product is reacted with 3-methylphenylamine and acetic anhydride to form the desired compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(3-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions, CrO3 in acidic conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: NaN3 in dimethylformamide (DMF), KCN in aqueous ethanol.

Major Products

    Oxidation: 2-(2-ethoxy-4-carboxy-6-iodophenoxy)-N-(3-methylphenyl)acetamide.

    Reduction: 2-(2-ethoxy-4-hydroxymethyl-6-iodophenoxy)-N-(3-methylphenyl)acetamide.

    Substitution: 2-(2-ethoxy-4-formyl-6-azidophenoxy)-N-(3-methylphenyl)acetamide, 2-(2-ethoxy-4-formyl-6-cyanophenoxy)-N-(3-methylphenyl)acetamide.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules, particularly those containing iodophenyl and acetamide functionalities.

    Biology: The compound may be used in the development of new biochemical probes or as a building block for the synthesis of biologically active molecules.

    Medicine: It could be explored for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique combination of functional groups.

Mechanism of Action

The mechanism of action of 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(3-methylphenyl)acetamide would depend on its specific application. For example, if used as a pharmacological agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodophenyl group could facilitate interactions with iodine-sensitive targets, while the acetamide group might enhance binding affinity through hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide:

    2-(2-ethoxy-6-iodophenoxy)-N-(3-methylphenyl)acetamide: Lacks the formyl group, which may affect its chemical reactivity and potential biological activity.

    2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide: Lacks the N-(3-methylphenyl) group, which may influence its binding interactions and overall properties.

Uniqueness

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(3-methylphenyl)acetamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the iodophenyl group enhances its reactivity, while the formyl and acetamide groups provide opportunities for further chemical modifications and interactions with biological targets.

Properties

IUPAC Name

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18INO4/c1-3-23-16-9-13(10-21)8-15(19)18(16)24-11-17(22)20-14-6-4-5-12(2)7-14/h4-10H,3,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOVKDJZHYTOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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